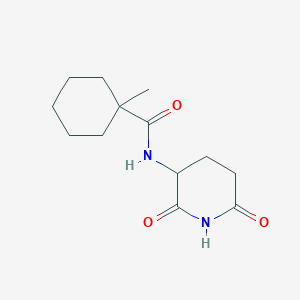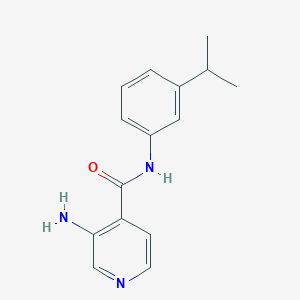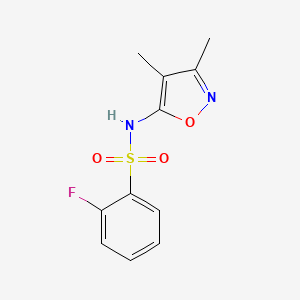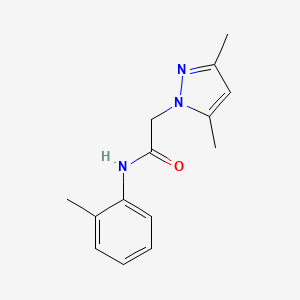![molecular formula C16H20N2O B6632906 1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)
1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MQC and is a cyclic amine containing a quinoline moiety. MQC has a unique molecular structure that makes it an interesting candidate for various scientific studies.
Mecanismo De Acción
The mechanism of action of MQC is not fully understood. However, it is believed that MQC acts by inhibiting specific enzymes and proteins that are involved in various biological processes. MQC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
MQC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins that are involved in various biological processes. MQC has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. MQC has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MQC has several advantages for lab experiments. It has a unique molecular structure that makes it an interesting candidate for various scientific studies. It has been shown to have potential applications in various fields, including cancer research, Alzheimer's disease research, and organic synthesis. However, MQC has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. It is also expensive and not readily available.
Direcciones Futuras
MQC has a promising future in various fields of scientific research. There are several future directions for MQC research. One direction is to study the potential of MQC as a fluorescent probe for the detection of metal ions. Another direction is to study the potential of MQC as a catalyst in organic synthesis reactions. Further research is needed to fully understand the mechanism of action of MQC and its potential applications in various fields.
Métodos De Síntesis
The synthesis of MQC involves the reaction of 2-methylquinoline-6-carboxaldehyde with cyclobutanone and methylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The final product is purified by column chromatography to obtain pure MQC. The synthesis of MQC is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
MQC has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. MQC has also been studied for its antibacterial and antifungal properties. MQC has been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic synthesis reactions.
Propiedades
IUPAC Name |
1-[[(2-methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-3-5-14-9-13(4-6-15(14)18-12)10-17-11-16(19)7-2-8-16/h3-6,9,17,19H,2,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVAIOHLXOGFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CNCC3(CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)

![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)



![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)
![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)
![3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)

![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)

![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)
